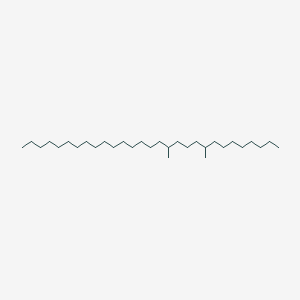
9,13-Dimethylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13-Dimethylnonacosane is a hydrocarbon with the molecular formula C31H64 and a molecular weight of 436.8399 g/mol . It is a long-chain alkane with two methyl branches located at the 9th and 13th carbon atoms.
Vorbereitungsmethoden
The synthesis of 9,13-Dimethylnonacosane can be achieved through various organic synthesis routes. One common method involves the alkylation of long-chain alkanes with methyl groups at specific positions. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure selective methylation at the desired carbon atoms .
In industrial settings, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Analyse Chemischer Reaktionen
9,13-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. in the presence of a (e.g., palladium or platinum) is often used for this purpose.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while halogenation with chlorine gas can produce chlorinated alkanes .
Wissenschaftliche Forschungsanwendungen
9,13-Dimethylnonacosane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 9,13-Dimethylnonacosane exerts its effects is primarily related to its physical and chemical properties. As a long-chain hydrocarbon, it has a high degree of hydrophobicity, which allows it to form protective barriers on surfaces. In biological systems, this compound interacts with lipid membranes and can influence membrane fluidity and permeability .
In insects, this compound functions as a pheromone, mediating communication and social behaviors. It is synthesized in specialized cells and transported to the cuticle, where it is detected by other individuals through olfactory receptors .
Vergleich Mit ähnlichen Verbindungen
9,13-Dimethylnonacosane is similar to other methyl-branched alkanes, such as:
- 3,11-Dimethylnonacosane
- 3,9-Dimethylnonacosane
- 3,7-Dimethylnonacosane
- 3,11-Dimethylhentriacontane
These compounds share structural similarities but differ in the positions of the methyl branches and the length of the carbon chain . The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and biological functions. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
65820-61-3 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
9,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
IHFOKUGZVRWBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
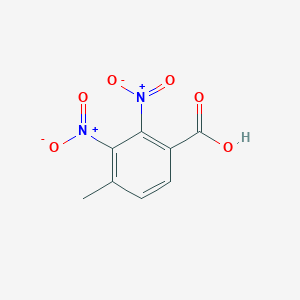
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
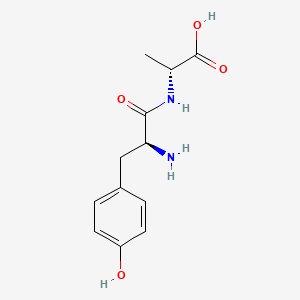
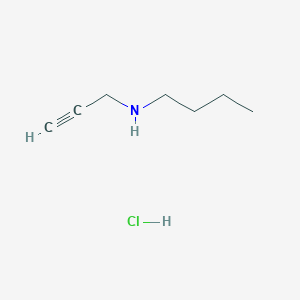
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
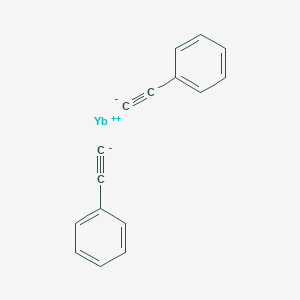

![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
